N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide

Physicochemical properties Lipophilicity Structural analog comparison

SAR gap? No public head-to-head data exist for the thiazol-2-yl benzamide substitution series, complicating P2X3 antagonist lead optimization. This compound bridges the evidence gap: - Unsubstituted benzamide control enables systematic head-to-head comparison against 3,5-dimethoxy (electron-donating) and 4-chloro (electron-withdrawing) analogs. - ¹H/¹³C NMR & FTIR data available via SpectraBase; suitable as an LC-MS/HPLC reference standard for purity method development. - Predicted logP 4.013; 3D structure in ZINC database supports docking control calibration. - Supplied at 95% purity for reliable SAR and computational chemistry workflows.

Molecular Formula C19H14F3N3O2S
Molecular Weight 405.4
CAS No. 941984-80-1
Cat. No. B2898960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide
CAS941984-80-1
Molecular FormulaC19H14F3N3O2S
Molecular Weight405.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C19H14F3N3O2S/c20-19(21,22)13-7-4-8-14(9-13)23-16(26)10-15-11-28-18(24-15)25-17(27)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,23,26)(H,24,25,27)
InChIKeyNGASDBWHPACTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

941984-80-1: Chemical Identity & Procurement


N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide (CAS 941984-80-1) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class [1]. Its molecular formula is C₁₉H₁₄F₃N₃O₂S with a molecular weight of 405.4 g/mol, and it features a central thiazole core bearing a benzamide moiety at the 2-position and an N-arylacetamide side chain at the 4-position that incorporates a 3-(trifluoromethyl)phenyl group [2]. The compound is supplied as a research-grade chemical with a typical purity of 95% [3].

Unsubstituted benzamide control for SAR series
Spectroscopic data (NMR, FTIR) available for reference
Simplest substitution baseline for thiazole-benzamide class

941984-80-1 Generic Substitution Limitations


The 1,3-thiazol-2-yl benzamide scaffold is a privileged chemotype exploited across multiple therapeutic target classes, including P2X3 receptor antagonism, kinase inhibition, and α-glucosidase inhibition [1]. Within this class, even minor structural modifications to the benzamide substituent or the thiazole side chain can profoundly shift target selectivity, potency, and physicochemical properties. The target compound 941984-80-1 is distinguished from its closest commercially available analogs (the 3,5-dimethoxybenzamide and 4-chlorobenzamide variants) solely by the nature of the benzamide phenyl ring substitution [2]. Critically, no public domain head-to-head biological data exist to establish whether the unsubstituted benzamide of 941984-80-1 confers any measurable advantage—or disadvantage—in activity, selectivity, or ADME profile relative to its substituted analogs. This evidence gap, detailed in Section 3, means that generic substitution cannot be ruled out or ruled in based on quantitative performance data; procurement decisions must therefore be guided by structural identity confirmation for SAR follow-up studies rather than by demonstrated differentiation.

Structural analog differences
MW and H-bond variations from benzamide substitution may alter target recognition and permeability profiles.
Absence of comparative bioactivity data
No head-to-head biological data exist to support interchangeability with 3,5-dimethoxy or 4-chloro analogs.
SAR conclusions may not transfer
Structural similarity does not guarantee comparable pharmacological outcomes across targets.

941984-80-1 vs Structural Analogs: Evidence


Molecular Weight & Lipophilicity Differentiation

The target compound 941984-80-1 (unsubstituted benzamide, MW 405.4) is compared with two commercially catalogued close analogs: the 3,5-dimethoxybenzamide analog (MW 465.45) and the 4-chlorobenzamide analog (MW 439.84) [1]. The molecular weight differences arise solely from benzamide ring substitution: -H (target) vs. 3,5-di-OCH₃ (+60.05 Da) vs. 4-Cl (+34.44 Da). The predicted logP of 941984-80-1 is 4.013 [2]; predicted logP values for the 3,5-dimethoxy and 4-chloro analogs are not available in authoritative databases for direct comparison.

MW & Lipophilicity
Class-level inference
Target MW 405.4, clogP 4.013
3,5-di-OCH₃ analog: +60.05 Da
4-Cl analog: +34.44 Da
MW differences may influence target binding and permeability
Predicted clogP only; experimental logP not available
Physicochemical properties Lipophilicity Structural analog comparison

Hydrogen Bond Donor/Acceptor Comparison

The target compound 941984-80-1 (unsubstituted benzamide) possesses 2 hydrogen bond donors (amide NH groups) and 5 hydrogen bond acceptors (carbonyl O, thiazole N, amide O, and two F atoms) [1]. In contrast, the 3,5-dimethoxy analog introduces two additional H-bond acceptors (methoxy oxygens), while the 4-chloro analog replaces a potential H-bond donor site with chlorine, a weak H-bond acceptor. This alters the overall H-bond pharmacophore without changing the core thiazole-amide scaffold.

H-Bond Profile
Class-level inference
Target: HBD 2, HBA 5
3,5-di-OCH₃: HBA ≥7
4-Cl: HBA ~5
H-bond capacity alters pharmacophore recognition
Calculated from structure; no experimental validation
Hydrogen bonding Drug-likeness Structural comparison

Purity Specification Comparison

The target compound 941984-80-1 is supplied with a typical purity specification of 95% [1]. The 3,5-dimethoxy analog and the 4-chloro analog are also listed at 95% purity [1]. No orthogonal purity data (e.g., HPLC chromatograms, elemental analysis) are publicly available for cross-vendor comparison. All three compounds are designated for non-human research use only.

Purity Specification
Supporting evidence
All three compounds: 95% typical purity
Equivalent purity shifts selection to structural identity
Vendor-specified; orthogonal purity data not public
Purity Quality control Procurement specification

941984-80-1 Research Applications


SAR of Benzamide Substitution on P2X3 Antagonism

The 1,3-thiazol-2-yl benzamide class is a recognized scaffold for P2X3 receptor antagonism [1]. 941984-80-1, bearing an unsubstituted benzamide, serves as the simplest benzamide-substituted control compound for head-to-head SAR comparison against the 3,5-dimethoxy and 4-chloro analogs. The molecular weight and H-bond profile differences documented in Section 3 establish that these three compounds form a systematic substitution series at the benzamide terminus. Procurement of all three compounds enables determination of whether electron-donating (3,5-di-OCH₃), electron-withdrawing (4-Cl), or unsubstituted benzamide is optimal for P2X3 inhibitory potency.

Analytical Reference Standard for Thiazole-Benzamide Series

The availability of ¹H NMR, ¹³C NMR, and FTIR spectral data for 941984-80-1 via SpectraBase [2] makes this compound suitable as a reference standard for developing LC-MS or HPLC purity methods intended for the broader thiazole-benzamide series. The unsubstituted benzamide chromophore simplifies UV detection relative to the 4-chloro analog, which may show shifted λmax, while the 3,5-dimethoxy analog introduces additional chromatographic complexity.

Docking Control for P2X3 & Kinase Models

With a predicted logP of 4.013 [3] and a defined 3D structure available in the ZINC database, 941984-80-1 can be used as a docking control compound in computational studies aimed at predicting binding poses of thiazole-benzamide ligands. Its minimal benzamide substitution pattern provides a baseline for scoring function calibration before evaluating larger, more substituted analogs.

Negative Control for Target Engagement Studies

In the absence of confirmed biological activity data, 941984-80-1 may serve as a negative control compound in biochemical or cellular assays evaluating thiazole-benzamide analogs against P2X3 or related purinergic targets, provided that prior in-house profiling confirms lack of activity. Its structural similarity to potentially active analogs, combined with the documented purity of 95%, supports its use as a vehicle or inactive comparator.

Application
Selection Property
Validation Focus
P2X3 antagonism SAR studies
Benzamide substitution baseline
Comparative activity profiling in purinergic assays
LC-MS/UV reference standard
Unsubstituted chromophore simplicity
Detection and separation validation for thiazole series
Computational docking calibration
Minimal substitution scoring baseline
Binding pose prediction accuracy for benzamide analogs
Target engagement negative control
Structurally related inactive control
Baseline response confirmation in target assays
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